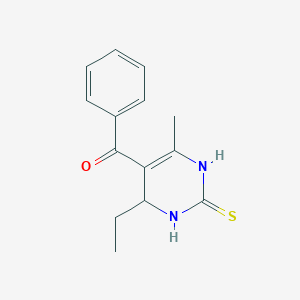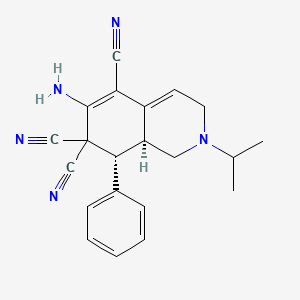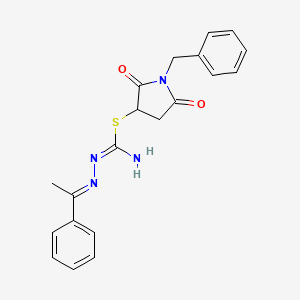![molecular formula C18H18F3NO4 B11102045 N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11102045.png)
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of ethoxy, trifluoromethyl, and dimethoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-ethoxy-5-(trifluoromethyl)phenylboronic acid.
Coupling Reaction: The intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzamides.
Scientific Research Applications
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-5-(trifluoromethyl)phenylboronic acid
- 2-chloro-5-(trifluoromethyl)phenylboronic acid
- 2-(trifluoromethyl)phenylboronic acid
Uniqueness
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide is unique due to the presence of both ethoxy and dimethoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C18H18F3NO4 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H18F3NO4/c1-4-26-14-8-6-12(18(19,20)21)10-13(14)22-17(23)11-5-7-15(24-2)16(9-11)25-3/h5-10H,4H2,1-3H3,(H,22,23) |
InChI Key |
ABKKDJGCCVCVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-4-[(4-methylpiperidin-1-yl)carbonothioyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B11101967.png)
![3-(benzylsulfanyl)-5-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11101975.png)


![4-{3-[(N,N'-diethylcarbamimidoyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11101989.png)
![5-[2-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11102001.png)

![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11102020.png)


![N-{(3Z)-2-methyl-3-[(4-methylphenyl)amino]-3-[(4-methylphenyl)imino]propyl}-N-(4-methylphenyl)benzamide](/img/structure/B11102039.png)

![Naphthalen-2-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate](/img/structure/B11102054.png)
![9-(4-Chlorophenyl)-6-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11102056.png)
